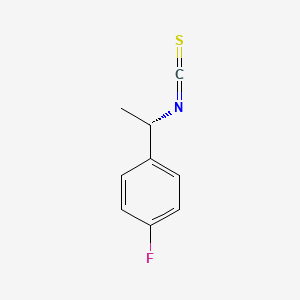

(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate

CAS No.: 737000-83-8

Cat. No.: VC3847210

Molecular Formula: C9H8FNS

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 737000-83-8 |

|---|---|

| Molecular Formula | C9H8FNS |

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | 1-fluoro-4-[(1S)-1-isothiocyanatoethyl]benzene |

| Standard InChI | InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 |

| Standard InChI Key | JXMBAXGHCKMDES-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)F)N=C=S |

| SMILES | CC(C1=CC=C(C=C1)F)N=C=S |

| Canonical SMILES | CC(C1=CC=C(C=C1)F)N=C=S |

Introduction

Chemical Identity and Structural Characteristics

| Property | Value | Source |

|---|---|---|

| Exact Mass | 181.03600 g/mol | |

| LogP (Partition Coefficient) | 2.99 | |

| Polar Surface Area | 44.45 Ų | |

| Boiling Point | Not reported | |

| Melting Point | Not reported |

The high LogP value suggests significant lipophilicity, making the compound suitable for lipid-rich biological systems .

Synthesis and Manufacturing

General Synthetic Routes

Isothiocyanates are typically synthesized via the reaction of primary amines with carbon disulfide (CS₂) under basic conditions, followed by desulfurization. A one-pot method described by Wang et al. (2012) optimizes this process using cyanuric acid as a desulfurizing agent .

Reaction Mechanism:

-

Dithiocarbamate Formation:

-

Desulfurization:

For (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate, the starting material is likely (S)-1-(4-fluorophenyl)ethylamine. The stereochemistry is preserved during the reaction due to the retention of configuration at the chiral center .

Table 2: Optimized Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Water/DMF (4:1) | |

| Temperature | 40°C (dithiocarbamate step) | |

| Reaction Time | 20 hours | |

| Yield | 70–98% (electron-rich amines) |

Electron-deficient aryl amines (e.g., 4-chloroaniline) require prolonged reaction times and higher temperatures, resulting in lower yields (70%) .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s chiral center and isothiocyanate group make it a valuable intermediate in asymmetric synthesis. It is used to develop:

-

Cysteine protease inhibitors: The -N=C=S group binds covalently to enzyme active sites .

-

Fluorinated analogs of bioactive molecules: Enhanced metabolic stability via fluorine substitution .

Specialty Materials

Parchem and VulcanChem classify it as a "specialty material," indicating niche applications in advanced material science .

Challenges and Future Directions

Synthetic Limitations

Electron-deficient substrates (e.g., 4-cyanoaniline) fail to react under standard conditions, necessitating alternative methodologies .

Analytical Characterization

Limited public data on spectral properties (e.g., NMR, IR) hinder quality control efforts. Future studies should address this gap.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume